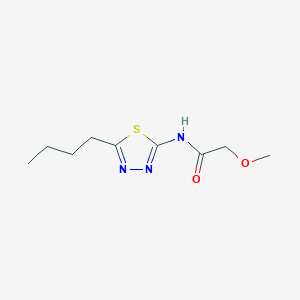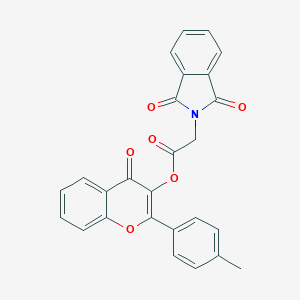![molecular formula C20H22ClNO5S B254651 Methyl 5-acetyl-2-{[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B254651.png)
Methyl 5-acetyl-2-{[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]amino}-4-methyl-3-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-acetyl-2-{[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]amino}-4-methyl-3-thiophenecarboxylate, also known as DMPT, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. DMPT is a synthetic derivative of the amino acid tryptophan and has been shown to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of Methyl 5-acetyl-2-{[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]amino}-4-methyl-3-thiophenecarboxylate is not fully understood, but it is believed to act through the tryptophan-serotonin pathway. Methyl 5-acetyl-2-{[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]amino}-4-methyl-3-thiophenecarboxylate has been shown to increase the expression of genes involved in the synthesis of serotonin, a neurotransmitter that plays a role in appetite regulation and mood.
Biochemical and Physiological Effects:
Methyl 5-acetyl-2-{[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]amino}-4-methyl-3-thiophenecarboxylate has been shown to have various biochemical and physiological effects. It has been shown to increase the expression of genes involved in the synthesis of serotonin, as well as increase the levels of serotonin in the brain and intestine. Methyl 5-acetyl-2-{[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]amino}-4-methyl-3-thiophenecarboxylate has also been shown to increase the expression of genes involved in the regulation of glucose metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 5-acetyl-2-{[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]amino}-4-methyl-3-thiophenecarboxylate has several advantages for use in lab experiments. It is stable and easy to handle, and its effects can be easily measured through gene expression analysis and metabolite profiling. However, Methyl 5-acetyl-2-{[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]amino}-4-methyl-3-thiophenecarboxylate has some limitations, such as its potential toxicity at high doses and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on Methyl 5-acetyl-2-{[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]amino}-4-methyl-3-thiophenecarboxylate. One direction is to further investigate its potential use as a feed additive in the aquaculture industry. Another direction is to study its potential use as a biomarker for tryptophan metabolism in humans. Additionally, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
Methyl 5-acetyl-2-{[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]amino}-4-methyl-3-thiophenecarboxylate can be synthesized through a multi-step process that involves the reaction of tryptophan with various reagents. The final step involves the reaction of 4-chloro-3,5-dimethylphenol with methyl 5-acetyl-2-amino-4-methyl-3-thiophenecarboxylate in the presence of a base to form Methyl 5-acetyl-2-{[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]amino}-4-methyl-3-thiophenecarboxylate.
Wissenschaftliche Forschungsanwendungen
Methyl 5-acetyl-2-{[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]amino}-4-methyl-3-thiophenecarboxylate has been studied for its potential use as a feed additive in the aquaculture industry. It has been shown to increase feed intake and growth rate in various fish species, including tilapia and catfish. Methyl 5-acetyl-2-{[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]amino}-4-methyl-3-thiophenecarboxylate has also been studied for its potential use as a biomarker for tryptophan metabolism in humans.
Eigenschaften
Produktname |
Methyl 5-acetyl-2-{[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]amino}-4-methyl-3-thiophenecarboxylate |
|---|---|
Molekularformel |
C20H22ClNO5S |
Molekulargewicht |
423.9 g/mol |
IUPAC-Name |
methyl 5-acetyl-2-[2-(4-chloro-3,5-dimethylphenoxy)propanoylamino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C20H22ClNO5S/c1-9-7-14(8-10(2)16(9)21)27-13(5)18(24)22-19-15(20(25)26-6)11(3)17(28-19)12(4)23/h7-8,13H,1-6H3,(H,22,24) |
InChI-Schlüssel |
MMDNVZLWXLVBCF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)NC2=C(C(=C(S2)C(=O)C)C)C(=O)OC |
Kanonische SMILES |
CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)NC2=C(C(=C(S2)C(=O)C)C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[1-(4-ethylphenyl)-1H-tetraazol-5-yl]sulfanyl}-N-{3-nitrophenyl}acetamide](/img/structure/B254568.png)
![2-cyano-2-[5-(4-methylbenzyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-N-(4-morpholinyl)acetamide](/img/structure/B254572.png)

![1',7-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B254575.png)
![2-(2-methoxyethyl)-7-methyl-1'-propyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B254577.png)
![2-(furan-2-ylmethyl)-1'-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B254578.png)
![2-butyl-1'-ethyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B254579.png)

![N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothien-3-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide](/img/structure/B254585.png)
![1-[[(Z)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-phenylthiourea](/img/structure/B254586.png)


![4-[[(E)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one](/img/structure/B254594.png)
![2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B254595.png)